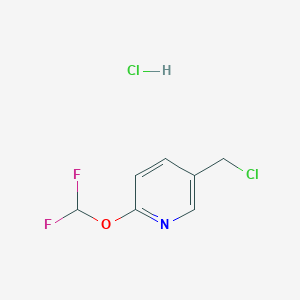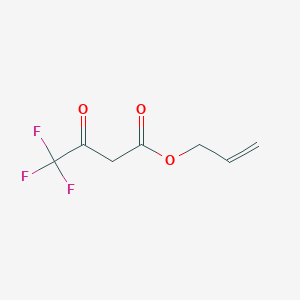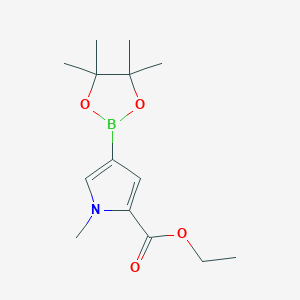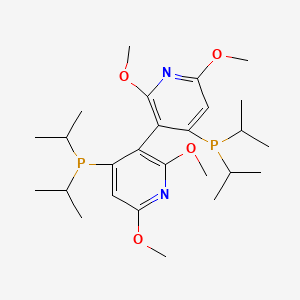
(R)-4,4'-Bis(diisopropylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is a chiral ligand used in various chemical reactions, particularly in catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and other catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bipyridine core, which is then functionalized with methoxy groups.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of ®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine undergoes various types of reactions, including:
Oxidation: The ligand can participate in oxidation reactions, often in the presence of transition metal catalysts.
Reduction: It can also be involved in reduction reactions, where it helps stabilize the reduced metal species.
Substitution: The ligand can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or molecular oxygen, often under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used, typically under an inert atmosphere.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized metal complexes, while reduction reactions can produce reduced metal species.
Applications De Recherche Scientifique
®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The ligand is employed in the study of metalloproteins and enzyme mimics, helping to elucidate their mechanisms of action.
Mécanisme D'action
The mechanism by which ®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and increasing reaction rates. The ligand’s chiral nature allows it to induce asymmetry in the products, making it valuable in enantioselective synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diisopropylphosphino)ferrocene: Another chiral ligand used in asymmetric catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in various catalytic processes.
4,4’-Bis(diphenylphosphino)-2,2’-bipyridine (dppb): A similar ligand with different substituents, used in coordination chemistry.
Uniqueness
®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is unique due to its specific combination of diisopropylphosphino and methoxy groups, which provide distinct steric and electronic properties. These properties enhance its ability to form stable metal complexes and facilitate asymmetric catalysis, making it a valuable tool in both academic and industrial research .
Propriétés
Formule moléculaire |
C26H42N2O4P2 |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
[3-[4-di(propan-2-yl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C26H42N2O4P2/c1-15(2)33(16(3)4)19-13-21(29-9)27-25(31-11)23(19)24-20(34(17(5)6)18(7)8)14-22(30-10)28-26(24)32-12/h13-18H,1-12H3 |
Clé InChI |
BGNMDLSIKRETTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C1=CC(=NC(=C1C2=C(N=C(C=C2P(C(C)C)C(C)C)OC)OC)OC)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


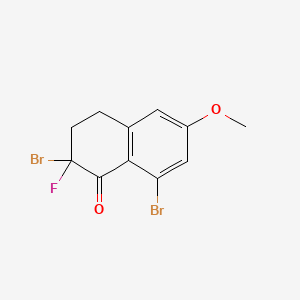
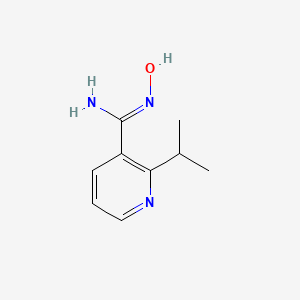

![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)

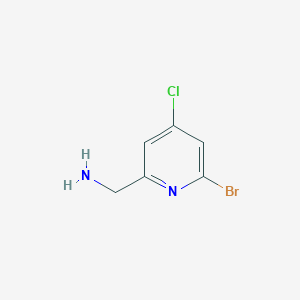
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
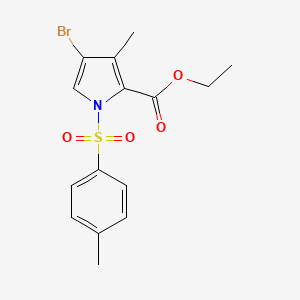
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B15330962.png)
